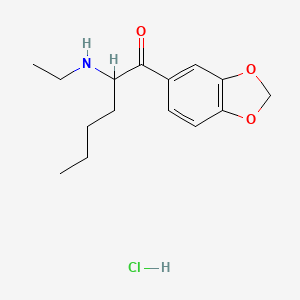

N-Ethyl Hexylone hydrochloride

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13;/h7-9,12,16H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWLISQAEVANFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342198 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-41-0 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of N-Ethyl Hexylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl Hexylone (NEH), also known as N-ethylnorhexedrone or hexen, is a synthetic cathinone that has emerged as a widely abused psychostimulant. Structurally related to other cathinones, its primary mechanism of action is the inhibition of monoamine transporters. This technical guide provides a comprehensive overview of the current research on the mechanism of action of N-Ethyl Hexylone hydrochloride, with a focus on its interaction with the dopamine, norepinephrine, and serotonin transporters. This document synthesizes available quantitative data, details experimental protocols for key in vitro assays, and presents visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development efforts.

Introduction

N-Ethyl Hexylone is a β-keto-phenethylamine derivative that belongs to the synthetic cathinone class of new psychoactive substances (NPS).[1][2] Like other drugs in this class, NEH primarily acts as a central nervous system stimulant, producing effects such as euphoria, increased energy, and talkativeness.[3] Preclinical studies have demonstrated that NEH possesses a high abuse potential.[1] Understanding its precise mechanism of action is crucial for elucidating its pharmacological and toxicological profile, as well as for developing potential therapeutic interventions for its abuse and overdose. This guide focuses on the core molecular interactions of N-Ethyl Hexylone hydrochloride with monoamine transporters, which are central to its psychoactive effects.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary pharmacological action of N-Ethyl Hexylone is the inhibition of the reuptake of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by blocking their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By blocking these transporters, NEH increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling and the characteristic stimulant effects.

Quantitative Analysis of Transporter Inhibition

In vitro studies using human embryonic kidney (HEK) 293 cells expressing the human monoamine transporters have been conducted to quantify the inhibitory potency of N-Ethyl Hexylone. The data, presented in Table 1, consistently demonstrate that NEH is a potent inhibitor of both DAT and NET, with significantly weaker activity at SERT. This profile classifies N-Ethyl Hexylone as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4]

Table 1: In Vitro Monoamine Transporter Inhibition Profile of N-Ethyl Hexylone

| Transporter | Parameter | Value (µM) | Reference |

| Dopamine Transporter (DAT) | IC₅₀ | 0.0467 | [4] |

| Kᵢ | 0.171 | [3] | |

| Norepinephrine Transporter (NET) | IC₅₀ | 0.0978 | [4] |

| Kᵢ | 1.259 | [3] | |

| Serotonin Transporter (SERT) | IC₅₀ | 4.88 | [4] |

| Kᵢ | 11.4 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the transporter's uptake activity. Kᵢ (Inhibition constant) is an indicator of the binding affinity of a drug to a transporter.

The high potency at DAT and NET, coupled with the much lower potency at SERT, results in a pharmacological profile dominated by dopaminergic and noradrenergic stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of N-Ethyl Hexylone hydrochloride.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

3.1.1. Materials

-

HEK-293 cells stably expressing human DAT, NET, or SERT

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Poly-D-lysine coated 96-well plates

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

-

N-Ethyl Hexylone hydrochloride

-

Non-specific binding control (e.g., 10 µM cocaine for DAT)

-

Scintillation fluid

-

Microplate scintillation counter

3.1.2. Procedure

-

Cell Culture: Culture HEK-293 cells expressing the transporter of interest to ~80-90% confluency.

-

Cell Plating: Seed cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow to adhere overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with binding buffer.

-

Incubation: Add 50 µL of binding buffer containing various concentrations of N-Ethyl Hexylone hydrochloride to the wells. For total binding wells, add buffer alone. For non-specific binding wells, add a high concentration of a known inhibitor.

-

Add 50 µL of the appropriate radioligand at a concentration near its Kd value to all wells.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the functional inhibition of neurotransmitter uptake into nerve terminals.

3.2.1. Materials

-

Rodent brain tissue (e.g., striatum for DAT, cortex for NET and SERT)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Uptake buffer (e.g., Krebs-HEPES buffer containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, and 1 mM ascorbic acid)

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

N-Ethyl Hexylone hydrochloride

-

Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

3.2.2. Procedure

-

Synaptosome Preparation: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).

-

Assay Incubation: In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein) with varying concentrations of N-Ethyl Hexylone hydrochloride or vehicle for 10 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration near its Km value.

-

Uptake Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold uptake buffer.

-

Radioactivity Measurement: Dry the filters and measure the trapped radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake against the log concentration of N-Ethyl Hexylone hydrochloride and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of N-Ethyl Hexylone at the synapse.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining transporter binding affinity.

Experimental Workflow: Synaptosomal Uptake Assay

Caption: Workflow for assessing neurotransmitter uptake inhibition.

Broader Pharmacological Profile and Future Directions

While the primary mechanism of action of N-Ethyl Hexylone is well-established as monoamine transporter inhibition, a complete understanding of its pharmacological profile requires further investigation into its potential interactions with other central nervous system receptors and transporters. Comprehensive receptor screening studies, such as those using a CEREP (Centre d'Etudes et de Recherches en Pharmacologie) panel, are necessary to identify any off-target effects that may contribute to its psychoactive properties, side effects, and overall toxicity.

Future research should also focus on the in vivo effects of N-Ethyl Hexylone on neurotransmitter levels in specific brain regions, its metabolic profile, and the pharmacological activity of its metabolites. Such studies will provide a more complete picture of its mechanism of action and contribute to a better understanding of the risks associated with its use.

Conclusion

N-Ethyl Hexylone hydrochloride is a potent norepinephrine-dopamine reuptake inhibitor, a mechanism that underlies its stimulant effects. The quantitative data clearly indicate a high affinity for DAT and NET, and significantly lower affinity for SERT. The experimental protocols detailed in this guide provide a framework for the continued investigation of N-Ethyl Hexylone and other novel psychoactive substances. Further research into its broader pharmacological profile is essential for a comprehensive understanding of its effects and for the development of effective public health responses.

References

- 1. Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Pharmacological Profile of N-Ethyl Hexylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl Hexylone, a synthetic cathinone derivative, has emerged as a novel psychoactive substance with stimulant properties. This technical guide provides an in-depth analysis of the pharmacological profile of N-Ethyl Hexylone hydrochloride, focusing on its mechanism of action, receptor interactions, and metabolic fate. While specific quantitative data for N-Ethyl Hexylone is limited, this document leverages available information on its close structural analog, N-Ethylhexedrone (NEH), to provide a comprehensive overview for research and drug development purposes. The primary mechanism of action of N-Ethyl Hexylone is the inhibition of dopamine and norepinephrine transporters, leading to increased synaptic concentrations of these key neurotransmitters. This guide details the experimental protocols for assessing monoamine transporter binding and uptake, presents available quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and processes.

Introduction

N-Ethyl Hexylone hydrochloride is a substituted cathinone, a class of psychoactive compounds chemically related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis).[1] These synthetic derivatives are often associated with stimulant effects similar to those of amphetamines.[1] Understanding the detailed pharmacological profile of N-Ethyl Hexylone is crucial for the scientific and medical communities to assess its potential for abuse, develop analytical detection methods, and understand its physiological and toxicological effects.

Mechanism of Action

The primary pharmacological target of N-Ethyl Hexylone is the monoamine transporter system. Like other substituted cathinones, it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), N-Ethyl Hexylone prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to their accumulation and enhanced neurotransmission. This increased dopaminergic and noradrenergic activity in the brain is responsible for the compound's characteristic stimulant effects, such as euphoria, increased energy, and alertness.[2] The preference for DAT and NET over the serotonin transporter (SERT) suggests a pharmacological profile with a high potential for abuse.[2]

In Vitro Pharmacology

Monoamine Transporter Binding Affinity

Binding affinity is determined through radioligand displacement assays, where the test compound's ability to displace a known radiolabeled ligand from the transporter is measured. The inhibitor constant (Ki) represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.

Table 1: Binding Affinity (Ki) of N-Ethylhexedrone at Human Monoamine Transporters

| Transporter | Radioligand | Ki (µM) ± SEM | Reference |

| Dopamine (hDAT) | [¹²⁵I]RTI-55 | 0.171 ± 0.038 | [2] |

| Norepinephrine (hNET) | [¹²⁵I]RTI-55 | 1.259 ± 0.043 | [2] |

| Serotonin (hSERT) | [¹²⁵I]RTI-55 | 11.4 ± 1.8 | [2] |

Monoamine Transporter Uptake Inhibition

Neurotransmitter uptake inhibition assays measure the functional consequence of a compound's interaction with the transporter. The half-maximal inhibitory concentration (IC50) is the concentration of the drug that inhibits 50% of the specific uptake of a radiolabeled neurotransmitter.

Table 2: Uptake Inhibition (IC50) of N-Ethylhexedrone at Human Monoamine Transporters

| Transporter | Substrate | IC50 (µM) ± SEM | Reference |

| Dopamine (hDAT) | [³H]Dopamine | 0.0467 ± 0.0040 | [2] |

| Norepinephrine (hNET) | [³H]Norepinephrine | 0.0978 ± 0.0083 | [2] |

| Serotonin (hSERT) | [³H]Serotonin | 4.88 ± 0.47 | [2] |

The data indicates a high affinity and potent inhibition of the dopamine transporter, with a roughly 100-fold selectivity for DAT over SERT, which is consistent with the psychostimulant effects observed with compounds of this class.[2]

Experimental Protocols

Radioligand Binding Assay (Adapted from Eshleman et al., 2019)

This protocol describes a method to determine the binding affinity (Ki) of a test compound at human monoamine transporters expressed in HEK293 cells.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluency. The cells are then harvested, and crude membrane preparations are obtained by homogenization and differential centrifugation.

-

Binding Assay: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]RTI-55), and a range of concentrations of the unlabeled test compound (N-Ethyl Hexylone hydrochloride).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay (Adapted from Eshleman et al., 2019)

This protocol outlines a method to measure the functional inhibition of monoamine transporters by a test compound.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates and grown to confluency.

-

Uptake Assay: On the day of the experiment, the cell culture medium is replaced with a buffer containing various concentrations of the test compound (N-Ethyl Hexylone hydrochloride).

-

Initiation of Uptake: After a short pre-incubation period with the test compound, a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate uptake.

-

Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that causes 50% inhibition of the specific neurotransmitter uptake.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N-Ethyl Hexylone is not well-documented in humans. However, studies on the metabolism of the structurally similar N-ethylhexedrone (NEH) in mice provide valuable insights into its likely metabolic fate.[3] The primary metabolic pathways for synthetic cathinones generally involve N-dealkylation, reduction of the ketone group to a secondary alcohol, and hydroxylation of the aromatic ring.[3]

A study on NEH in mice identified several phase I metabolites in urine, with the most abundant being those resulting from N-dealkylation.[3] Other identified metabolites arose from ketone reduction and a combination of ketone reduction and N-dealkylation or aryl hydroxylation.[3] Phase II metabolites, including glucuronide and sulfate conjugates, are also likely to be formed.

Conclusion

N-Ethyl Hexylone hydrochloride is a potent stimulant of the synthetic cathinone class, exerting its effects primarily through the inhibition of dopamine and norepinephrine transporters. The available in vitro data for its close analog, N-Ethylhexedrone, indicates a high affinity for DAT and NET, with significantly lower affinity for SERT, a profile consistent with a high abuse liability. The metabolic pathways are likely to involve N-dealkylation, ketone reduction, and hydroxylation. This technical guide provides a foundational understanding of the pharmacological profile of N-Ethyl Hexylone, leveraging available data and established experimental protocols. Further research is warranted to definitively characterize the specific pharmacological and pharmacokinetic parameters of N-Ethyl Hexylone hydrochloride to better understand its potential risks and inform public health and regulatory responses.

References

N-Ethyl Hexylone Hydrochloride: A Technical Guide to its Function as a Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl Hexylone (NEH), also known as N-ethylhexedrone, is a synthetic cathinone that has emerged as a potent psychostimulant. Its primary mechanism of action involves the inhibition of monoamine transporters, with a pronounced selectivity for the dopamine transporter (DAT). This technical guide provides an in-depth overview of the pharmacological profile of N-Ethyl Hexylone hydrochloride, focusing on its role as a dopamine transporter inhibitor. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction

N-Ethyl Hexylone is a substituted cathinone, structurally related to other psychostimulants.[1][2] Like many synthetic cathinones, its pharmacological effects are primarily mediated by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] By inhibiting these transporters, N-Ethyl Hexylone increases the extracellular concentrations of dopamine and norepinephrine, leading to its characteristic stimulant effects.[3][5] Understanding the specific interactions of N-Ethyl Hexylone with these transporters is crucial for predicting its psychoactive profile, abuse potential, and potential therapeutic applications or toxicological risks.

Pharmacological Profile: Quantitative Data

N-Ethyl Hexylone hydrochloride exhibits a high affinity for the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. This profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The following tables summarize the in vitro data on the inhibitory activity (IC50) and binding affinity (Ki) of N-Ethyl Hexylone at human monoamine transporters.

| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) | DAT/SERT Selectivity Ratio | Reference |

| N-Ethyl Hexylone | 0.0467 ± 0.0040 | 0.0978 ± 0.0083 | 4.88 ± 0.47 | ~104 | |

| N-Ethyl Hexylone | 0.073 ± 0.013 | Not Reported | >100 | >1369 | [6] |

| N-Ethyl Hexylone | Not Reported | < 0.18 | > 10 | > 55 | [7] |

Table 1: Monoamine Transporter Uptake Inhibition (IC50) of N-Ethyl Hexylone.

| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Reference |

| N-Ethyl Hexylone | 0.171 ± 0.038 | 1.259 ± 0.043 | 11.4 ± 1.8 | |

| N-Ethyl Hexylone | 0.121 ± 0.012 | Not Reported | 35.94 ± 8.51 | [6] |

Table 2: Monoamine Transporter Binding Affinity (Ki) of N-Ethyl Hexylone.

Mechanism of Action: Dopamine Transporter Inhibition

N-Ethyl Hexylone acts as a competitive inhibitor at the dopamine transporter. It binds to the transporter protein, likely at or near the dopamine binding site, thereby blocking the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic neurotransmission. The high selectivity for DAT over SERT is a key feature of its pharmacological profile and is associated with its potent stimulant effects and abuse liability.[8]

Mechanism of N-Ethyl Hexylone at the Dopamine Transporter.

Experimental Protocols

The following protocols are synthesized from established methodologies for the characterization of synthetic cathinones at monoamine transporters.[9]

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of N-Ethyl Hexylone for the dopamine transporter.

Materials:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

Non-specific binding control: 10 µM GBR12909 or cocaine.

-

N-Ethyl Hexylone hydrochloride dissolved in assay buffer.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Harvest hDAT-expressing HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding).

-

50 µL of varying concentrations of N-Ethyl Hexylone hydrochloride.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of cell membrane preparation (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of N-Ethyl Hexylone by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.

Monoamine Uptake Inhibition Assay

This assay measures the potency (IC50) of N-Ethyl Hexylone to inhibit the uptake of dopamine into cells expressing DAT.

Materials:

-

HEK-293 cells stably expressing hDAT.

-

Krebs-HEPES buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4.

-

Radiolabeled substrate: [³H]dopamine.

-

Non-specific uptake inhibitor: 10 µM mazindol or cocaine.

-

N-Ethyl Hexylone hydrochloride dissolved in KHB.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Plate hDAT-expressing HEK-293 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: On the day of the assay, wash the cells with KHB. Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of N-Ethyl Hexylone hydrochloride or the non-specific uptake inhibitor.

-

Uptake Initiation: Add [³H]dopamine (final concentration typically 10-20 nM) to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

-

Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold KHB to remove extracellular [³H]dopamine.

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of N-Ethyl Hexylone relative to the control (no drug) after subtracting the non-specific uptake. Determine the IC50 value using non-linear regression analysis.

Workflow for Monoamine Uptake Inhibition Assay.

Conclusion

N-Ethyl Hexylone hydrochloride is a potent and selective dopamine transporter inhibitor. Its high affinity for DAT and significant DAT/SERT selectivity ratio are consistent with its observed psychostimulant effects. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this compound or related synthetic cathinones. Further research into the in vivo pharmacokinetics and pharmacodynamics of N-Ethyl Hexylone is necessary to fully elucidate its effects and potential for harm or therapeutic use.

References

- 1. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dau.url.edu [dau.url.edu]

- 5. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neurotoxicity of N-Ethyl Hexylone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl Hexylone, also known as ephylone and N-ethylpentylone, is a synthetic cathinone that has emerged as a widely abused psychoactive substance.[1][2][3] This technical guide provides a comprehensive overview of the in vitro neurotoxicity of N-Ethyl Hexylone hydrochloride. It summarizes key quantitative data on its effects on neuronal cells, details the experimental protocols used in pivotal studies, and visually represents the implicated neurotoxic signaling pathways and experimental workflows. The primary mechanism of action of N-Ethyl Hexylone is the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[2][4][5][6][7] In vitro studies have demonstrated its potential to induce cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cell models.[8][9][10][11][12][13] This guide is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Core Pharmacological Activity: Monoamine Transporter Inhibition

N-Ethyl Hexylone primarily exerts its psychoactive effects by blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) through their respective transporters (DAT, NET, and SERT).[2][4][5][6][7] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in stimulant and entactogenic effects. The in vitro potency of N-Ethyl Hexylone as a monoamine transporter inhibitor has been quantified in several studies.

Table 1: In Vitro Inhibition of Monoamine Transporters by N-Ethyl Hexylone

| Transporter | IC50 (nM) | Test System | Reference |

| Dopamine Transporter (DAT) | 37 | Rat brain synaptosomes | [5][6][7] |

| Norepinephrine Transporter (NET) | 105 | Rat brain synaptosomes | [5][6][7] |

| Serotonin Transporter (SERT) | 383 | Rat brain synaptosomes | [5][6][7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Figure 1. Mechanism of Monoamine Transporter Inhibition by N-Ethyl Hexylone.

In Vitro Cytotoxicity

Exposure of neuronal cell lines to N-Ethyl Hexylone and related synthetic cathinones has been shown to cause a concentration-dependent decrease in cell viability. This cytotoxic effect is a key indicator of its neurotoxic potential.

Table 2: Cytotoxicity of N-Ethyl Hexylone and Related Cathinones in Neuronal Cells

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| N-Ethylhexedrone (NEH) | Differentiated SH-SY5Y | Viability Assay | Loss of Viability | 100 µM | [14] |

| Buphedrone | Differentiated SH-SY5Y | Viability Assay | Loss of Viability | 100 µM | [10] |

| Various Cathinones | Differentiated SH-SY5Y | MTT & Neutral Red Uptake | LC50 | 0.6 - 2.5 mM | [14] |

NEH is a structurally similar synthetic cathinone. Data on N-Ethyl Hexylone specifically for this endpoint is limited in the provided search results, hence a related compound is included for context.

Mechanisms of Neurotoxicity

The neurotoxic effects of synthetic cathinones, including N-Ethyl Hexylone, are believed to be mediated by several interconnected cellular and molecular pathways. These include the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of apoptotic cell death pathways.[15]

Oxidative Stress

A common mechanism underlying the neurotoxicity of many psychostimulants is the generation of reactive oxygen species (ROS).[16] In vitro studies with synthetic cathinones have demonstrated an increase in ROS production in neuronal cells following exposure.[8][13] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Mitochondrial Dysfunction

Mitochondria play a critical role in neuronal function and survival.[17] They are also a primary source of intracellular ROS.[8] Synthetic cathinones have been shown to impair mitochondrial function, characterized by a decrease in mitochondrial membrane potential and reduced ATP production.[8][9][11] This mitochondrial dysfunction is a key step in the neurotoxic cascade.

Apoptosis

The culmination of oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis.[18] Studies on synthetic cathinones have shown the activation of apoptotic pathways, including the activation of caspases 3 and 7, in neuronal cell lines.[11]

Figure 2. Proposed Signaling Pathway for N-Ethyl Hexylone Neurotoxicity.

Experimental Protocols

The following are generalized protocols based on methodologies reported in studies of synthetic cathinone neurotoxicity.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for dopaminergic neurons.[12][13]

-

Culture Medium: Cells are typically cultured in a mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 (F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Differentiation: To induce a more mature neuronal phenotype, SH-SY5Y cells are often differentiated using retinoic acid.[11]

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to assess cell metabolic activity, which is an indicator of cell viability.[13]

-

Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[13]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[11]

Figure 3. General Experimental Workflow for In Vitro Cytotoxicity Testing.

Monoamine Transporter Inhibition Assay

-

Preparation: Synaptosomes are prepared from rat brain tissue.[6]

-

Assay: The ability of N-Ethyl Hexylone to inhibit the uptake of radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into the synaptosomes is measured.[6][7]

-

Analysis: The concentration of N-Ethyl Hexylone that causes 50% inhibition of uptake (IC50) is determined.[5]

Reactive Oxygen Species (ROS) Production Assay

-

Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular ROS.

-

Procedure: Cells are pre-loaded with DCFH-DA and then exposed to N-Ethyl Hexylone. The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, is measured as an indicator of ROS levels.

Mitochondrial Membrane Potential Assay

-

Probe: A fluorescent dye such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE) is used to assess mitochondrial membrane potential.

-

Procedure: A decrease in the fluorescence signal indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.

Conclusion

The available in vitro data strongly indicate that N-Ethyl Hexylone hydrochloride possesses neurotoxic properties. Its primary pharmacological action as a potent inhibitor of dopamine and norepinephrine transporters likely contributes to its psychoactive and potentially harmful effects.[5][6][7] In vitro studies have established that N-Ethyl Hexylone and related synthetic cathinones can induce neuronal cell death through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis.[8][9][11] This technical guide provides a foundational understanding of the in vitro neurotoxicity of N-Ethyl Hexylone, offering valuable insights for researchers, scientists, and professionals engaged in the study of novel psychoactive substances and the development of potential therapeutic interventions for stimulant use disorders. Further research is warranted to fully elucidate the complex neurotoxic profile of N-Ethyl Hexylone and to translate these in vitro findings to in vivo models.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. N-Ethylpentylone - Wikipedia [en.wikipedia.org]

- 3. cfsre.org [cfsre.org]

- 4. DSpace [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OPUS at UTS: Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 12. iris.unica.it [iris.unica.it]

- 13. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils [frontiersin.org]

- 17. Neuronal Mitochondrial Dysfunction Activates the Integrated Stress Response to Induce Fibroblast Growth Factor 21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyl Hexylone Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Ethyl Hexylone hydrochloride, a synthetic cathinone of interest in forensic and research applications. This document details its solubility in a range of common laboratory solvents, outlines standardized experimental protocols for solubility determination, and presents a visual workflow for these procedures. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Quantitative Solubility Data

The solubility of N-Ethyl Hexylone hydrochloride has been determined in several organic and aqueous solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

| Solvent | Abbreviation | Solubility (mg/mL) |

| Dimethylformamide | DMF | 2.5[1][2] |

| Dimethyl sulfoxide | DMSO | 14[1][2] |

| Ethanol | EtOH | 0.25[1][2] |

| Methanol | MeOH | 1[1][2] |

| Phosphate-Buffered Saline (pH 7.2) | PBS | 3[1][2] |

Experimental Protocols

The following section outlines a detailed methodology for the determination of the equilibrium solubility of N-Ethyl Hexylone hydrochloride, based on the widely accepted shake-flask method. This protocol is designed to provide a reproducible and accurate assessment of solubility.

Materials and Equipment

-

N-Ethyl Hexylone hydrochloride (crystalline solid, purity ≥98%)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Analytical balance

Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solutions: An excess amount of N-Ethyl Hexylone hydrochloride is added to a known volume of the selected solvent in a sealed vial. The goal is to create a suspension where undissolved solid is clearly visible.

-

Equilibration: The vials are placed in a temperature-controlled orbital shaker and agitated at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspensions are removed from the shaker and allowed to stand, permitting the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The collected sample is then filtered through a syringe filter to remove any remaining particulate matter.

-

Dilution: The clear, saturated filtrate is accurately diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification: Analytical Methods

The concentration of N-Ethyl Hexylone hydrochloride in the diluted filtrate is determined using a validated analytical method, such as HPLC or GC-MS.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common technique for the quantification of cathinone derivatives. A calibration curve is generated using standard solutions of N-Ethyl Hexylone hydrochloride of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the identification and quantification of N-Ethyl Hexylone hydrochloride. The compound is separated from the solvent and other potential impurities in the gas chromatograph and subsequently detected and quantified by the mass spectrometer. As with HPLC, a calibration curve is required for accurate concentration determination.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of N-Ethyl Hexylone hydrochloride.

References

Chemical and physical properties of N-Ethyl Hexylone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl Hexylone hydrochloride is a synthetic cathinone derivative that has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its pharmacological mechanism of action. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

N-Ethyl Hexylone hydrochloride, with the formal name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride, is classified as a synthetic cathinone.[1][2] It is primarily available as an analytical reference standard for research and forensic applications.[2] The compound is a crystalline solid, typically white to off-white in appearance.[3]

Identification and Structure

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride | [1][2] |

| CAS Number | 27912-41-0 | [2] |

| Molecular Formula | C₁₅H₂₁NO₃ • HCl | [1][2] |

| Formula Weight | 299.8 g/mol | [1][2] |

| SMILES | O=C(C(CCCC)NCC)C1=CC(OCO2)=C2C=C1.Cl | [2] |

| InChI | InChI=1S/C15H21NO3.ClH/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13;/h7-9,12,16H,3-6,10H2,1-2H3;1H | [2] |

Physical and Chemical Characteristics

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 192–194°C (with decomposition) | [1] |

| Purity | ≥98% | [2] |

| UV Absorbance Maxima (λmax) | 236, 282, 320 nm | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 5 years (when stored properly) | [2] |

Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 2.5 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | [2] |

| Ethanol | 0.25 mg/mL | [2] |

| Methanol | 1 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 3 mg/mL | [2] |

Experimental Protocols

Synthesis of N-Ethyl Hexylone Hydrochloride

The synthesis of N-Ethyl Hexylone hydrochloride can be achieved through a multi-step process starting from 1,3-benzodioxole.[1]

Step 1: Friedel-Crafts Acylation This initial step involves the acylation of 1,3-benzodioxole with hexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to form 1-(1,3-benzodioxol-5-yl)-1-hexanone.[1]

-

Reactants: 1,3-benzodioxole, hexanoyl chloride, anhydrous aluminum chloride.

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve 1,3-benzodioxole and hexanoyl chloride in dichloromethane and cool the mixture to 0-5°C.

-

Slowly add anhydrous aluminum chloride while maintaining the temperature.

-

Stir the reaction mixture at this temperature for several hours.

-

Quench the reaction with ice-water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: α-Bromination The ketone intermediate is then brominated at the alpha position to yield 2-bromo-1-(1,3-benzodioxol-5-yl)-1-hexanone.[1]

-

Reactants: 1-(1,3-benzodioxol-5-yl)-1-hexanone, bromine.

-

Solvent: Acetic acid.

-

Procedure:

-

Dissolve the ketone in acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Step 3: Ethylamine Substitution The α-bromo ketone is reacted with ethylamine to introduce the ethylamino group, forming the N-Ethyl Hexylone free base.[1]

-

Reactants: 2-bromo-1-(1,3-benzodioxol-5-yl)-1-hexanone, ethylamine.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the bromo-ketone in THF.

-

Add an excess of ethylamine to the solution.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the mixture, filter off any solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Step 4: Hydrochloride Salt Formation The purified free base is converted to its hydrochloride salt.[1]

-

Reactants: N-Ethyl Hexylone free base, hydrochloric acid.

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve the purified free base in ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

References

For Research and Forensic Applications Only. This document is intended for researchers, scientists, and drug development professionals. The synthesis of N-Ethyl Hexylone is subject to legal and regulatory restrictions in many jurisdictions.

An In-depth Technical Guide on the Synthesis and Characterization of N-Ethyl Hexylone Hydrochloride for Research

Introduction

N-Ethyl Hexylone (hydrochloride), also known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, is an analytical reference standard classified as a synthetic cathinone.[1][2][3] Like other beta-keto amphetamines, it is an analogue of methylone.[4] Structurally, it belongs to a class of compounds that have seen increasing prevalence as novel psychoactive substances (NPS).[5] The core structure consists of a phenethylamine backbone with a β-keto group, an alkyl substituent at the alpha carbon, and N-alkylation. Specifically, N-Ethyl Hexylone features a 1,3-benzodioxole (methylenedioxy) ring, a butyl group at the alpha position (forming the "hexyl" chain), and an ethyl group attached to the amine.[1][6]

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.[6][7] This activity results in potent psychostimulant effects.[8] Due to its emergence and potential for abuse, the detailed synthesis and characterization of N-Ethyl Hexylone hydrochloride are crucial for forensic laboratories, toxicologists, and researchers developing analytical methods for its detection and studying its pharmacological and toxicological profile.

This guide provides a comprehensive overview of a plausible synthetic route for N-Ethyl Hexylone hydrochloride and detailed protocols for its analytical characterization using modern spectroscopic and chromatographic techniques.

Synthesis of N-Ethyl Hexylone Hydrochloride

The synthesis of N-Ethyl Hexylone hydrochloride can be achieved through a common pathway utilized for many cathinone analogues.[9] The process involves the α-bromination of a suitable ketone precursor, followed by a nucleophilic substitution with ethylamine, and finally, conversion to the hydrochloride salt.

Proposed Synthesis Pathway

The logical precursor for the synthesis is 1-(1,3-benzodioxol-5-yl)hexan-1-one. The synthesis proceeds in two primary steps:

-

α-Bromination : The ketone precursor is reacted with bromine to form the intermediate α-bromo ketone, 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one.[9]

-

Amination and Salt Formation : The α-bromo intermediate is then reacted with ethylamine. The ethylamine acts as a nucleophile, displacing the bromide to form the N-Ethyl Hexylone free base. This base is subsequently treated with hydrochloric acid to precipitate the stable hydrochloride salt.[9]

Experimental Protocol: Synthesis

Disclaimer: This protocol is a generalized procedure based on known cathinone synthesis methods.[9] It should only be performed by qualified personnel in a properly equipped chemical laboratory, adhering to all safety precautions.

Step 1: Synthesis of 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one

-

Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent dropwise to the solution while stirring.

-

Allow the reaction to proceed until decolorization of the bromine is complete, indicating consumption of the starting material.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude α-brominated precursor.

Step 2: Synthesis of N-Ethyl Hexylone Hydrochloride

-

Dissolve the crude 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as tetrahydrofuran (THF).[9]

-

Add at least two equivalents of ethylamine to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Filter the mixture to remove any precipitated ethylamine hydrobromide.

-

Evaporate the solvent from the filtrate to obtain the crude N-Ethyl Hexylone free base.

-

Purify the free base using column chromatography if necessary.

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrogen chloride (e.g., HCl in ether or methanol) dropwise until the solution is acidic.[9]

-

Allow the N-Ethyl Hexylone hydrochloride salt to crystallize, potentially with cooling.

-

Collect the crystalline solid by filtration, wash with cold solvent, and dry under vacuum.

Characterization of N-Ethyl Hexylone Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Physical and Chemical Properties

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride | [1] |

| Molecular Formula | C₁₅H₂₁NO₃ • HCl | [1] |

| Formula Weight | 299.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (as a reference standard) | [1] |

| Solubility (mg/mL) | DMSO: 14, PBS (pH 7.2): 3, DMF: 2.5, Methanol: 1, Ethanol: 0.25 | [1] |

Spectroscopic and Chromatographic Data

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for identifying synthetic cathinones. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern.

| Parameter | Value | Reference |

| Column | Rxi®-5Sil MS or similar | [10] |

| Injector Temp. | 260 °C | [10] |

| Carrier Gas | Helium | [5][10] |

| Flow Rate | 1.5 mL/min | [10] |

| Oven Program | 100 °C for 2 min, ramp at 20 °C/min to 260 °C | [10] |

| MS Transfer Line | 250 °C | [10] |

| MS Source Temp. | 250 °C | [10] |

| Mass Scan Range | 40-550 m/z | [5] |

| Protonated Molecule | [M+H]⁺ at m/z 264 (for free base) | [10] |

Predicted Fragmentation: The EI-MS fragmentation of N-Ethyl Hexylone is expected to proceed via cleavage alpha to the carbonyl group and alpha to the nitrogen atom, leading to characteristic iminium ions.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information. Data for similar cathinone hydrochlorides are available and can be used as a reference.[11]

| Nucleus | Predicted Chemical Shifts (δ, ppm) in DMSO-d₆ |

| ¹H NMR | ~9.5, ~9.1 : Broad singlets, 2H (N⁺H₂) ~7.7-7.1 : Multiplets, 3H (Ar-H) ~6.2 : Singlet, 2H (-O-CH₂-O-) ~5.2 : Broad signal, 1H (CH-N) ~3.0 : Multiplet, 2H (N-CH₂-CH₃) ~1.9-1.1 : Multiplets, 6H (butyl chain CH₂) ~1.2 : Triplet, 3H (N-CH₂-CH₃) ~0.8 : Triplet, 3H (butyl chain CH₃) |

| ¹³C NMR | ~195 : C=O ~153, ~148 : Quaternary Ar-C attached to oxygen ~129-108 : Ar-C ~103 : -O-CH₂-O- ~60 : CH-N ~42 : N-CH₂ ~32-22 : Butyl chain carbons ~14, ~11 : Methyl carbons |

| Note: These are predicted values based on published data for structurally similar cathinone hydrochlorides.[11] Actual values may vary. |

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2700–2400 | Amine salt (N⁺-H stretch) | [12] |

| ~1700–1674 | Carbonyl (C=O) stretch | [12] |

| ~1605–1580 | Aromatic ring (C=C) stretch | [12] |

| ~1250 | C-O-C stretch (ether linkage in methylenedioxy group) | [13] |

Experimental Protocols: Characterization

GC-MS Analysis Protocol:

-

Prepare a ~1 mg/mL solution of the N-Ethyl Hexylone HCl sample in methanol.

-

Set up the GC-MS system according to the parameters listed in Table 2.[10]

-

Inject 1 µL of the sample into the GC inlet using a 1:50 split mode.[10]

-

Acquire the data over a mass range of 40-550 m/z.

-

Analyze the resulting total ion chromatogram and the mass spectrum of the corresponding peak, comparing it to reference spectra if available.

NMR Analysis Protocol:

-

Dissolve approximately 5-10 mg of the N-Ethyl Hexylone HCl sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[11]

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

FTIR Analysis Protocol:

-

Place a small amount of the crystalline N-Ethyl Hexylone HCl sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the carbonyl, aromatic ring, and amine salt functional groups.[12]

Proposed Mechanism of Action

Synthetic cathinones primarily act as monoamine transporter inhibitors.[6][14] N-Ethyl Hexylone is presumed to follow this mechanism, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI), with potential activity at the serotonin transporter (SERT) as well.[6][7]

-

Release and Reuptake : In a normal synapse, neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) are released from the presynaptic neuron and bind to postsynaptic receptors. Their action is terminated by reuptake into the presynaptic neuron via their respective transporters (DAT, NET, SERT).

-

Transporter Blockade : N-Ethyl Hexylone binds to and blocks these transporters.

-

Increased Synaptic Concentration : This blockade prevents the reuptake of DA and NE (and possibly 5-HT) from the synaptic cleft.

-

Enhanced Signaling : The resulting accumulation of neurotransmitters in the synapse leads to prolonged and enhanced stimulation of postsynaptic receptors, causing the characteristic psychostimulant effects.[8]

Conclusion

This technical guide outlines a plausible synthesis and provides a detailed framework for the analytical characterization of N-Ethyl Hexylone hydrochloride. The data and protocols compiled from various sources offer a solid foundation for forensic and research laboratories to identify this compound, understand its chemical properties, and investigate its pharmacological effects. The proposed mechanism of action as a monoamine reuptake inhibitor is consistent with other synthetic cathinones. The continued study of such compounds is vital for public health and safety, enabling the development of robust detection methods and a deeper understanding of their impact.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-ethyl Hexylone (hydrochloride) - Analytical Standards - CAT N°: 25315 [bertin-bioreagent.com]

- 3. N-ethyl-Hexylone-(hydro-chloride), 1MG | Labscoop [labscoop.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cfsre.org [cfsre.org]

- 6. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Ethylhexedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]

- 12. baes.uc.pt [baes.uc.pt]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

N-Ethyl Hexylone hydrochloride CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl Hexylone hydrochloride, a synthetic cathinone. The document details its chemical properties, pharmacological profile, analytical methodologies, and toxicological aspects, tailored for a scientific audience.

Chemical and Physical Properties

N-Ethyl Hexylone hydrochloride is an analytical reference standard categorized as a synthetic cathinone.[1][2] It is an analogue of other beta-keto methylenedioxyamphetamines, such as methylone.[3]

The chemical and physical data for N-Ethyl Hexylone hydrochloride are summarized below.

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride | [1] |

| CAS Number | 27912-41-0 | [1][2][4][5] |

| Molecular Formula | C₁₅H₂₁NO₃ • HCl | [1] |

| Formula Weight | 299.8 g/mol | [1][4] |

| Purity | ≥98% | [1][4] |

| Formulation | A crystalline solid | [1] |

| SMILES | O=C(C(CCCC)NCC)C1=CC(OCO2)=C2C=C1.Cl | [1] |

| InChI Key | YQWLISQAEVANFT-UHFFFAOYSA-N | [1] |

Chemical Structure: The structure of N-Ethyl Hexylone features a 1,3-benzodioxole ring system, a hexanone backbone, and an ethylamino group at the alpha position.

Solubility Data:

| Solvent | Solubility | Reference |

| DMF | 2.5 mg/mL | [1][6] |

| DMSO | 14 mg/mL | [1][6] |

| Ethanol | 0.25 mg/mL | [1][6] |

| Methanol | 1 mg/mL | [1] |

| PBS (pH 7.2) | 3 mg/mL | [1][6] |

Pharmacology and Mechanism of Action

While specific pharmacological studies on N-Ethyl Hexylone are limited, its mechanism of action can be inferred from its structural similarity to other synthetic cathinones. The structurally related compound, N-ethylhexedrone (NEH), is a norepinephrine-dopamine reuptake inhibitor (NDRI).[7] NEH demonstrates a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), with IC₅₀ values of 46.7 nM and 97.8 nM, respectively.[7] It is presumed that N-Ethyl Hexylone acts similarly by blocking these transporters, leading to increased extracellular concentrations of dopamine and norepinephrine in the synapse, which produces stimulant effects.[8]

Pre-clinical studies on NEH have shown it strongly inhibits DAT, NET, and the serotonin transporter (SERT).[9][10][11] This inhibition is responsible for the psychostimulant effects, such as euphoria, stimulation, and increased sociability.[12]

Caption: Presumed mechanism of N-Ethyl Hexylone blocking dopamine reuptake at the synapse.

Analytical Methodologies

The identification and quantification of synthetic cathinones like N-Ethyl Hexylone in biological and seized materials rely on advanced analytical techniques. Due to the structural similarity among cathinone derivatives, methods with high specificity are required.[12] Commonly employed techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS).[12][13][14]

This protocol is adapted from established methods for quantifying similar synthetic cathinones in whole blood.[8][14][15]

1. Sample Preparation and Extraction:

-

Pipette 100 µL of calibrator, control, or unknown blood sample into a microcentrifuge tube.

-

Add an internal standard solution (e.g., 25 µL of MDMA-d₅ at 0.25 µg/mL).

-

Add 50 µL of a basic buffer (e.g., sodium carbonate) to raise the pH.

-

Perform liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., ethyl acetate), vortexing for 5 minutes, and centrifuging at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions (LC):

-

Instrument: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[13]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over approximately 10-15 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for N-Ethyl Hexylone and the internal standard. For N-Ethyl Hexylone (m/z 264.1 from the free base), characteristic product ions would be identified through infusion experiments.

4. Validation:

-

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity according to forensic toxicology standards.[14]

Caption: A typical experimental workflow for the quantification of N-Ethyl Hexylone.

Synthesis Overview

The synthesis of N-Ethyl Hexylone hydrochloride falls under the general synthesis routes for aryl-alpha-aminoketone derivatives. The synthesis was first described in a 1964 patent by Boehringer Ingelheim, which covers a broad class of related compounds.[12][13] A common method involves the alpha-bromination of a substituted hexanophenone precursor, followed by nucleophilic substitution with ethylamine.

Caption: Logical diagram of the precursor relationships in N-Ethyl Hexylone synthesis.

Toxicology and Clinical Effects

Limited toxicological data is available specifically for N-Ethyl Hexylone. However, the adverse effects are expected to be similar to other synthetic cathinones, which can include sympathomimetic toxicity.[12]

Reported Effects of Related Cathinones (e.g., NEH):

-

Psychological: Euphoria, stimulation, empathy, increased talkativeness, insomnia, anxiety, and paranoia.[12]

-

Physiological: Tachycardia, hypertension, chest pain, and hyperthermia.[12]

Toxicological Case Data (for N-Ethylhexedrone - NEH): Data from toxicological reports involving the related compound N-ethylhexedrone (NEH) show a wide range of blood concentrations associated with intoxication.

| Case Type | NEH Concentration in Blood (ng/mL) | Reference |

| Driving Under the Influence (Case 1) | 8 | [15] |

| Driving Under the Influence (Case 2) | 34 | [12] |

| Driving Under the Influence (Case 3) | 37 | [15] |

| Fatal Intoxication | 145 | [14] |

| Fatal Intoxication (with other substances) | 285 | [12] |

Note: The data in this table is for N-ethylhexedrone (NEH), a structurally similar but distinct compound from N-Ethyl Hexylone. This information is provided for context due to the scarcity of data on N-Ethyl Hexylone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-ethyl Hexylone (hydrochloride) - Analytical Standards - CAT N°: 25315 [bertin-bioreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-ethyl Hexylone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 5. N-ethyl Hexylone (hydrochloride) | 27912-41-0 [m.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 8. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ecddrepository.org [ecddrepository.org]

- 13. cfsre.org [cfsre.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of N-Ethyl Hexylone Hydrochloride Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of N-Ethyl Hexylone hydrochloride, a synthetic cathinone, when used as a reference standard. Due to the limited availability of specific stability studies on N-Ethyl Hexylone hydrochloride, this document integrates established principles of stability testing for chemical reference standards, data from analogous synthetic cathinones, and regulatory guidelines to offer a thorough understanding of its stability profile.

Introduction to N-Ethyl Hexylone Hydrochloride

N-Ethyl Hexylone is a stimulant of the cathinone class, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). As an analytical reference standard, its stability is paramount to ensure the accuracy and reliability of research and forensic applications.[1][2] The hydrochloride salt form is common for these standards to enhance stability and solubility.

Chemical Properties:

| Property | Value |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone, monohydrochloride |

| Molecular Formula | C₁₅H₂₁NO₃ • HCl |

| Formula Weight | 299.8 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

Long-Term Stability and Storage

Chemical suppliers indicate that N-Ethyl Hexylone hydrochloride reference standards are stable for at least five years when stored at -20°C.[1][3] Proper storage in a tightly sealed, light-resistant container is crucial to prevent degradation.

Recommended Storage Conditions:

| Condition | Specification | Rationale |

| Temperature | -20°C | Minimizes the rate of chemical degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |

| Light | Amber vial or dark environment | Protects from photodegradation. |

| Humidity | Desiccated environment | Prevents hydrolysis. |

Forced Degradation Studies: Predicting Instability

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a reference standard. These studies involve exposing the compound to conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

Summary of Forced Degradation Conditions and Expected Stability of N-Ethyl Hexylone Hydrochloride:

| Stress Condition | Typical Protocol | Expected Outcome for N-Ethyl Hexylone HCl |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential degradation due to the presence of the β-keto-phenethylamine structure. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Likely to show significant degradation, as many cathinones are unstable in basic conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Susceptible to oxidation, a common degradation pathway for cathinones. |

| Thermal Degradation | Solid-state at 80°C for 48-72 hours | May lead to the formation of various degradation products through different reaction pathways. |

| Photostability | Exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | Potential for photodegradation, particularly in solution. |

Experimental Protocols

Protocol 1: Long-Term Stability Testing

Objective: To determine the shelf-life of N-Ethyl Hexylone hydrochloride reference standard under recommended storage conditions.

Methodology:

-

Store multiple batches of the reference standard at the recommended long-term storage condition (-20°C ± 5°C).

-

Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months).

-

Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV).

-

Assess for any significant change in purity, potency, and the appearance of degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of N-Ethyl Hexylone hydrochloride and to validate the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of N-Ethyl Hexylone hydrochloride (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60°C.

-

Basic: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 60°C.

-

Oxidative: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature.

-

Thermal (Solution): Heat the sample solution at 80°C.

-

Thermal (Solid): Heat the solid reference standard at 80°C.

-

Photolytic: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) until the target degradation (5-20%) is achieved.

-